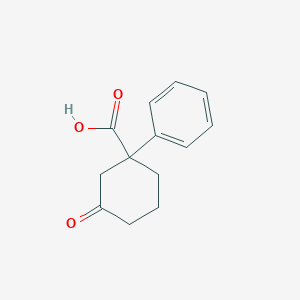
tert-Butyl (3-formyl-2-nitrophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-formyl-2-nitrophenyl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a formyl group, and a nitro group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-formyl-2-nitrophenyl)carbamate typically involves the reaction of 3-formyl-2-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3-formyl-2-nitrophenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: 3-carboxy-2-nitrophenylcarbamate.
Reduction: tert-Butyl (3-formyl-2-aminophenyl)carbamate.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3-formyl-2-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-formyl-2-nitrophenyl)carbamate involves its reactive functional groups. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form an amino group, which can further react with other molecules. The carbamate group can act as a protecting group in organic synthesis, allowing for selective reactions at other sites on the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (3-fluoro-2-nitrophenyl)carbamate
- tert-Butyl (3-nitrophenyl)carbamate
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
Uniqueness
tert-Butyl (3-formyl-2-nitrophenyl)carbamate is unique due to the presence of both a formyl and a nitro group on the phenyl ring, which provides a combination of reactivity that is not commonly found in similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Eigenschaften
Molekularformel |
C12H14N2O5 |
|---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
tert-butyl N-(3-formyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H14N2O5/c1-12(2,3)19-11(16)13-9-6-4-5-8(7-15)10(9)14(17)18/h4-7H,1-3H3,(H,13,16) |
InChI-Schlüssel |
RJBWMZGTMZHCFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


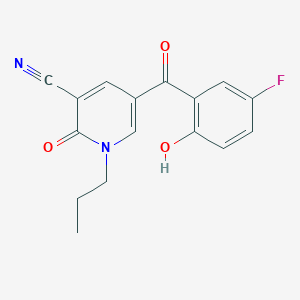


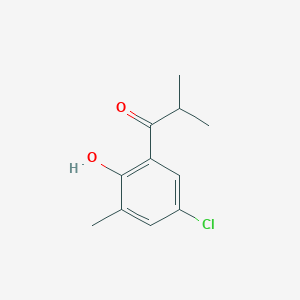
![2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B15242562.png)
![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15242571.png)
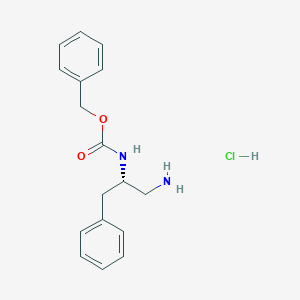
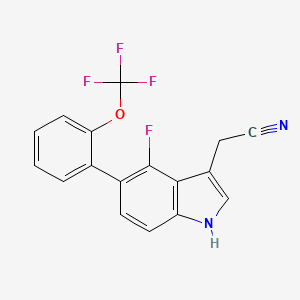
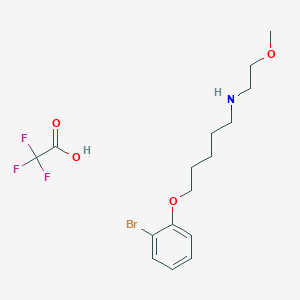
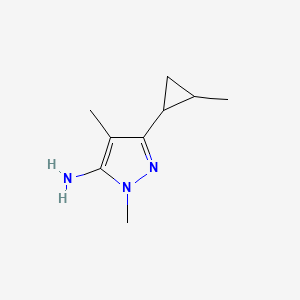

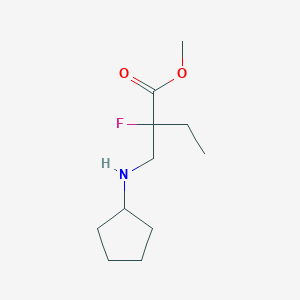
![6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B15242629.png)
